Methyl 2-oxo-4-(thiophen-2-yl)but-3-enoate
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Overview
Description
Methyl 2-oxo-4-(thiophen-2-yl)but-3-enoate is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of methyl 2-oxo-4-(thiophen-2-yl)but-3-enoate can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene derivatives with α,β-unsaturated carbonyl compounds under basic conditions . Industrial production methods often utilize large-scale condensation reactions with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Methyl 2-oxo-4-(thiophen-2-yl)but-3-enoate undergoes various chemical reactions, including:
Common reagents used in these reactions include potassium permanganate, hydrogen peroxide, sodium borohydride, and various nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-oxo-4-(thiophen-2-yl)but-3-enoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-oxo-4-(thiophen-2-yl)but-3-enoate involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and biological activity being studied .
Comparison with Similar Compounds
Methyl 2-oxo-4-(thiophen-2-yl)but-3-enoate can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: A cough suppressant containing a thiophene nucleus.
These compounds share the thiophene ring structure but differ in their specific substitutions and biological activities, highlighting the versatility and uniqueness of this compound .
Properties
CAS No. |
105213-29-4 |
---|---|
Molecular Formula |
C9H8O3S |
Molecular Weight |
196.22 g/mol |
IUPAC Name |
methyl 2-oxo-4-thiophen-2-ylbut-3-enoate |
InChI |
InChI=1S/C9H8O3S/c1-12-9(11)8(10)5-4-7-3-2-6-13-7/h2-6H,1H3 |
InChI Key |
NPZKXVLOQYHGCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)C=CC1=CC=CS1 |
Origin of Product |
United States |
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